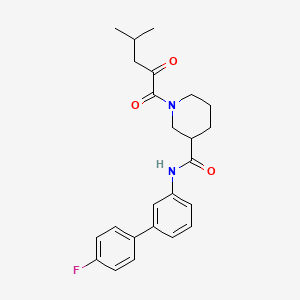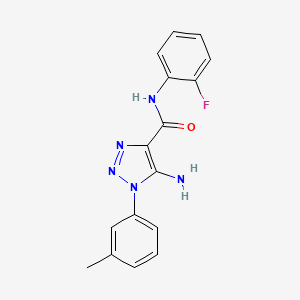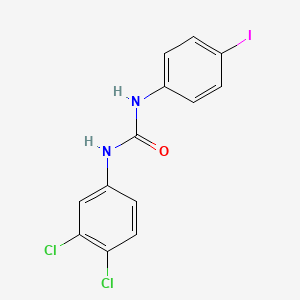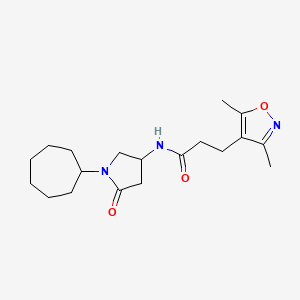![molecular formula C21H21ClN4O3 B6083929 1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. This compound is commonly referred to as CIP or CIPF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
作用机制
The mechanism of action of CIP involves the inhibition of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and dopamine D2 receptors. This inhibition leads to a reduction in inflammation, tumor growth, and psychotic symptoms. CIP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
CIP has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and tumor growth, as well as improve cognitive function and reduce psychotic symptoms. CIP has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
CIP has several advantages for use in lab experiments, including its high purity and potency, as well as its well-established synthesis method. However, CIP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic benefits.
未来方向
There are several future directions for research on CIP, including further studies on its mechanism of action, potential therapeutic benefits, and toxicity. Additionally, research could focus on developing new synthesis methods for CIP that are more efficient and cost-effective. Further studies could also explore the potential of CIP as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CIP has significant potential for use in pharmacology and medicine, and further research is needed to fully explore its potential.
合成方法
The synthesis of CIP involves multiple steps, including the reaction of 3-chlorophenylhydrazine with 4-isonicotinoyl-1-piperazinecarboxylic acid, followed by the addition of pyrrolidinone and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure CIP. This synthesis method has been optimized to produce high yields of pure CIP, making it suitable for large-scale production for scientific research purposes.
科学研究应用
CIP has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to have significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. CIP has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, CIP has been shown to have potential as an antipsychotic agent, with studies showing its ability to reduce psychotic symptoms in animal models.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-17-2-1-3-18(13-17)26-14-16(12-19(26)27)21(29)25-10-8-24(9-11-25)20(28)15-4-6-23-7-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBFDNCJLEULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(methylsulfonyl)piperidine](/img/structure/B6083846.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B6083855.png)
![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)


![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)
methanone](/img/structure/B6083911.png)
![4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083917.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)

